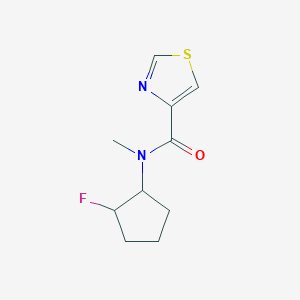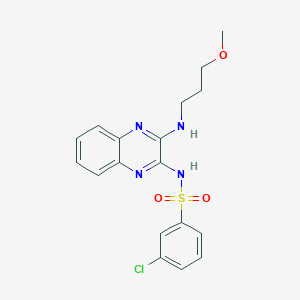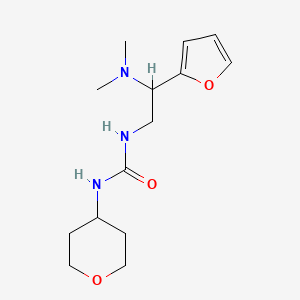
N-(2-fluorocyclopentyl)-N-méthyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that features a fluorinated cyclopentyl ring attached to a thiazole carboxamide structure. The presence of fluorine in the cyclopentyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Applications De Recherche Scientifique
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Fluorocyclopentyl Intermediate: The starting material, cyclopentene, undergoes fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to yield 2-fluorocyclopentene.
Thiazole Formation: The fluorocyclopentyl intermediate is then reacted with thioamide and a suitable base to form the thiazole ring.
Carboxamide Formation: The final step involves the reaction of the thiazole intermediate with methyl isocyanate to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Mécanisme D'action
The mechanism of action of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- N-(2-fluorocyclopentyl)cycloheptanecarboxamide : Similar structure but with a cycloheptane ring instead of a thiazole ring.
- N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxylate: An ester derivative of the compound.
Uniqueness: N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is unique due to the combination of a fluorinated cyclopentyl ring and a thiazole carboxamide structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2OS/c1-13(9-4-2-3-7(9)11)10(14)8-5-15-6-12-8/h5-7,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQJNBSTFQEHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1F)C(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-oxo-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2462648.png)


![N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2462653.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2462655.png)
![2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone](/img/structure/B2462657.png)
![ethyl 4-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B2462658.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide](/img/structure/B2462659.png)



![2,2,2-trifluoro-1-[1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2462667.png)

